molecular formula C11H18ClNO B13542918 2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one CAS No. 50669-65-3

2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one

Cat. No.: B13542918
CAS No.: 50669-65-3
M. Wt: 215.72 g/mol
InChI Key: RDTNIAJMHHVOCO-VHSXEESVSA-N
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Description

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a decahydroquinoline ring system and a chloroethanone moiety

Preparation Methods

The synthesis of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Decahydroquinoline Ring: This step involves the cyclization of appropriate precursors to form the decahydroquinoline ring system.

    Introduction of the Chloroethanone Moiety: The chloroethanone group is introduced through a substitution reaction, where a suitable chloroethanone precursor reacts with the decahydroquinoline intermediate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the chloroethanone moiety to other functional groups, such as alcohols or amines.

    Substitution: The chloro group in the chloroethanone moiety can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:

    rac-(4aR,8aS)-decahydroisoquinolin-5-one hydrochloride: This compound has a similar decahydroquinoline ring system but differs in the functional groups attached.

    rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide: This compound also features a decahydroquinoline ring but has a sulfonamide group instead of a chloroethanone moiety.

The uniqueness of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

50669-65-3

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

1-[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-chloroethanone

InChI

InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2/t9-,10+/m0/s1

InChI Key

RDTNIAJMHHVOCO-VHSXEESVSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCCN2C(=O)CCl

Canonical SMILES

C1CCC2C(C1)CCCN2C(=O)CCl

Origin of Product

United States

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